Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate

Synthetic Methodology Iodination Process Chemistry

Exploit the unique C3-iodo substitution pattern for efficient palladium-catalyzed cross-coupling and rapid library synthesis. The aryl iodide provides faster oxidative addition than chloro or bromo analogs, while the 6-methyl ester offers a secondary modifiable handle. This scaffold is ideal for SAR-driven hit expansion, experimental phasing in macromolecular crystallography (SAD/MIR), and no-carrier-added radiolabeling with I-125/I-131. Choose this building block to accelerate your medicinal chemistry and chemical biology workflows.

Molecular Formula C11H8INO3
Molecular Weight 329.093
CAS No. 1264209-73-5
Cat. No. B582392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
CAS1264209-73-5
Molecular FormulaC11H8INO3
Molecular Weight329.093
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NC=C(C2=O)I
InChIInChI=1S/C11H8INO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14)
InChIKeyVDCRBGNWZQSRRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 1264209-73-5): A 3-Iodo-Substituted 4-Oxoquinoline Scaffold for Diversifiable Heterocyclic Synthesis


Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate is a synthetic quinolone derivative (C₁₁H₈INO₃, MW 329.09) characterized by an iodine substituent at the C3 position of the 4-oxo-1,4-dihydroquinoline core and a methyl ester at C6 . This substitution pattern defines a versatile heterocyclic scaffold: the iodo group enables transition-metal-catalyzed cross-coupling chemistries (e.g., Suzuki-Miyaura, Sonogashira) for rapid diversification, while the 4-oxo-1,4-dihydroquinoline framework is a privileged structure associated with a range of bioactivities, including antimicrobial and enzyme inhibitory properties [1]. As a building block, its utility resides in the combination of a reactive halogen handle, a defined oxidation state, and a modifiable ester functionality, making it a strategic intermediate for medicinal chemistry and chemical biology applications.

Why Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate Cannot Be Indiscriminately Substituted with Other 4-Oxoquinoline Analogs


Within the 4-oxo-1,4-dihydroquinoline family, substitution pattern and halogen identity are not interchangeable variables; they dictate distinct chemical reactivity and physicochemical properties that directly impact synthetic outcomes. The C3-iodo substituent confers a unique balance of electrophilicity and steric accessibility that differs fundamentally from C3-chloro or C6-iodo analogs. Iodine's lower carbon-halogen bond dissociation energy facilitates oxidative addition in cross-coupling reactions relative to bromine or chlorine, yet its steric demand and leaving-group ability differ from triflates or tosylates [1]. Furthermore, the C3 position adjacent to the 4-oxo group creates a conjugated system that alters the electronic environment of the quinoline core compared to substitution at C6 or C7 [2]. Substituting one analog for another without accounting for these differences can lead to failed coupling reactions, altered regioselectivity, or unexpected physicochemical profiles in downstream applications. The following evidence quantifies these non-substitutable properties.

Quantitative Differentiation of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate vs. Closest Analogs


High-Yield Single-Step Synthesis via Regioselective Iodination Under Mild Conditions

This compound is accessible in a single step from methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate using N-iodosuccinimide in acetic acid at room temperature over 1 day, yielding 1.8 g of product from 1.1 g of starting material . This corresponds to a calculated yield of 111.9% (noting that the reported mass likely includes residual solvent or minor impurities), contrasting with alternative synthetic routes to related iodoquinolines that require harsher conditions or multi-step sequences [1].

Synthetic Methodology Iodination Process Chemistry

Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) Differentiate Iodo Substitution from Chloro Analog

The calculated logP (XlogP) of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate is 2.1, and its topological polar surface area (TPSA) is 55.4 Ų [1]. In comparison, the 3-chloro analog (CAS 1264209-58-6, MW 237.64) possesses a lower molecular weight and, based on class-level inference from halogen substitution patterns, is expected to exhibit a lower logP (∼1.5–1.8) and similar TPSA . The iodine atom introduces greater hydrophobicity and molecular weight, which can influence membrane permeability and pharmacokinetic behavior in cell-based assays.

Physicochemical Properties Lipophilicity Drug Design

Iodo Substituent Enables High Reactivity in Palladium-Catalyzed Cross-Couplings Compared to Chloro or Bromo Analogs

The C3 iodine atom in this scaffold is a superior leaving group for palladium-catalyzed cross-coupling reactions relative to chlorine or bromine. Aryl iodides undergo oxidative addition to Pd(0) approximately 10–100 times faster than aryl bromides and >1000 times faster than aryl chlorides under standard Suzuki-Miyaura conditions [1]. While direct rate data for this specific compound are not published, the class-level trend is well-established: the lower C–I bond dissociation energy (∼57 kcal/mol vs. ∼67 kcal/mol for C–Br and ∼80 kcal/mol for C–Cl) facilitates milder reaction conditions and higher conversions [2]. This translates to practical advantages for library synthesis and late-stage diversification.

Cross-Coupling Suzuki-Miyaura Synthetic Utility

Regiochemistry Defines Synthetic Utility: C3-Iodo Enables Orthogonal Functionalization Distinct from C6-Iodo Analogs

The 3-iodo substitution pattern in this compound is synthetically orthogonal to the 6-iodo substitution prevalent in many iodoquinoline libraries. While 6-iodo-substituted carboxy-quinolines have been extensively characterized for antimicrobial activity, their C6 position is less sterically accessible and electronically distinct from the C3 position [1]. The C3-iodo group resides on the electron-deficient pyridone ring adjacent to the 4-oxo group, creating a conjugated α-iodoenone system. This electronic environment modulates both the reactivity of the iodine toward cross-coupling and the subsequent biological profile of the coupled products. No direct antimicrobial data exist for this specific compound, but the class-level difference in regiochemistry implies distinct structure-activity relationships (SAR) compared to C6-iodo derivatives [2].

Regioselectivity Scaffold Diversification Orthogonal Functionalization

Purity Specification and Storage Conditions Define Handling Requirements Relative to Analogs

This compound is commercially supplied with a purity specification of 95% and requires refrigerated storage (2–8°C) to maintain stability . In comparison, the 3-chloro analog (CAS 1264209-58-6) is also offered at 95% purity, but its stability profile and recommended storage conditions are not consistently specified across vendors, potentially reflecting differences in chemical robustness . The explicit refrigerated storage requirement for the iodo derivative is consistent with the known light and thermal sensitivity of aryl iodides, which can undergo deiodination or radical formation under ambient conditions.

Quality Control Stability Procurement

Optimal Research and Industrial Deployment Scenarios for Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate


Rapid Diversification of 4-Oxoquinoline Scaffolds via Suzuki-Miyaura Cross-Coupling

This compound is ideally suited as a building block for parallel synthesis and library construction. The C3-iodo group undergoes efficient palladium-catalyzed Suzuki-Miyaura coupling with a wide range of aryl- and heteroarylboronic acids under mild conditions [1]. The high reactivity of the aryl iodide (relative to chloro or bromo analogs) enables high conversion rates and tolerance of sensitive functional groups, making it a preferred starting material for generating diverse 3-substituted 4-oxo-1,4-dihydroquinoline-6-carboxylates for SAR studies or hit expansion [2].

Synthesis of C3-Functionalized Quinolone Analogs for Antimicrobial SAR

Given the established antimicrobial potential of iodoquinoline derivatives, this C3-iodo scaffold can be elaborated into C3-aryl, C3-heteroaryl, or C3-alkyl derivatives to probe structure-activity relationships against bacterial or fungal targets [1]. The 6-carboxylate ester provides a second site for further derivatization (e.g., hydrolysis to carboxylic acid, amidation) after C3 functionalization, enabling modular analog synthesis and the exploration of synergistic substituent effects.

Preparation of Heavy-Atom-Labeled Quinolines for X-ray Crystallography

The iodine atom at C3 serves as a heavy-atom label for experimental phasing in macromolecular X-ray crystallography. Soaking protein crystals with this compound, or incorporating it into small-molecule ligands, can facilitate structure determination via single-wavelength anomalous diffraction (SAD) or multiple isomorphous replacement (MIR) [2]. The defined substitution pattern and moderate size make it suitable for co-crystallization experiments without excessively perturbing the binding pose compared to smaller halogen substituents.

Radiolabeling Precursor for Iodine-125/131 Tracer Synthesis

The aryl iodide functionality can be exploited for isotopic exchange or no-carrier-added radiolabeling to generate iodine-125 or iodine-131 labeled derivatives. These radiolabeled 4-oxoquinolines can be used as molecular probes for biodistribution studies, autoradiography, or in vitro binding assays [1]. The C3 position is distal to the 6-carboxylate handle, preserving a site for conjugation to biomolecules or linkers while retaining the radioactive label.

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